molecular formula C13H13BO3 B115708 (4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 156642-03-4

(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B115708
CAS No.: 156642-03-4
M. Wt: 228.05 g/mol
InChI Key: VIHQQLWZRRVBNE-UHFFFAOYSA-N
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Description

(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid, also known as 4-methoxyphenylboronic acid, is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative that features a methoxy group attached to a biphenyl structure. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

The (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is known for its role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds . The compound interacts with palladium and other biomolecules in the reaction . The nature of these interactions is based on the properties of the boronic acid group, which can form stable covalent bonds with biomolecules .

Cellular Effects

The cellular effects of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid are not fully understood due to the limited information available. It is known that boronic acids can interact with various cellular processes. For instance, they can influence cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is primarily understood in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, transferring a boron atom to palladium during the transmetalation step . This leads to the formation of a new carbon-carbon bond .

Temporal Effects in Laboratory Settings

Boronic acids are generally known for their stability, which makes them suitable for use in various reactions

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, but the specific interactions of this compound need to be studied further .

Transport and Distribution

Boronic acids can interact with various transporters and binding proteins, which could potentially influence their localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of 4-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The reaction is carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

On an industrial scale, the production of (4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form phenols.

    Reduction: It can be reduced to form the corresponding boronic esters.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate. The reaction is typically carried out in an aqueous or alcoholic solvent at elevated temperatures.

    Heck Reaction: This reaction also uses palladium catalysts and is performed in the presence of a base, often in a polar aprotic solvent.

Major Products

The major products formed from these reactions include biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting cancer and infectious diseases.

    Industry: It is used in the production of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Cyanophenylboronic acid
  • 4-Hydroxyphenylboronic acid

Uniqueness

(4’-Methoxy-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of the methoxy group, which can influence the electronic properties of the compound. This makes it particularly useful in reactions where electronic effects play a crucial role, such as in the formation of specific biaryl compounds with desired electronic characteristics.

Properties

IUPAC Name

[4-(4-methoxyphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHQQLWZRRVBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400704
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156642-03-4
Record name (4'-Methoxy[1,1'-biphenyl]-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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